2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles, providing unambiguous structural designation through multiple identification systems. The compound is officially registered under Chemical Abstracts Service number 25173-12-0, ensuring consistent identification across scientific literature and commercial databases. The molecular formula C11H10O3 accurately represents the elemental composition, indicating eleven carbon atoms, ten hydrogen atoms, and three oxygen atoms arranged in a specific bicyclic architecture.
The International Chemical Identifier system provides comprehensive structural encoding through the InChI designation: InChI=1S/C11H10O3/c12-10-5-7(6-11(13)14)8-3-1-2-4-9(8)10/h1-4,7H,5-6H2,(H,13,14). This systematic representation enables precise molecular reconstruction and facilitates computational modeling applications. The corresponding InChI Key SOHVBHRLBOMHIS-UHFFFAOYSA-N serves as a shortened identifier for database searches and molecular informatics applications. The Simplified Molecular Input Line Entry System representation O=C(O)CC1CC(C2=C1C=CC=C2)=O provides an alternative linear notation that captures the essential connectivity patterns of the molecule.
Additional systematic identifiers include the Molecular Data File number MFCD00094669, which facilitates commercial sourcing and inventory management. The compound's molecular weight of 190.20 grams per mole represents a moderate-sized organic molecule suitable for various synthetic transformations and analytical characterizations. The systematic nomenclature clearly indicates the presence of a dihydroindene core structure with ketone functionality at position 3 and an acetic acid substituent at position 1, providing immediate structural insight to researchers familiar with heterocyclic chemistry.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits complex three-dimensional characteristics arising from the fusion of cyclopentane and benzene rings within the indanone framework. The bicyclic core structure enforces specific geometric constraints that influence the overall molecular conformation and potential interactions with biological targets or synthetic reagents. The sp3-hybridized carbon atom at position 1 of the indane ring system provides the attachment point for the acetic acid side chain, creating opportunities for rotational freedom around the carbon-carbon bond connecting the ring system to the carboxyl functionality.
Conformational analysis of structurally related indole acetic acid derivatives has demonstrated the significance of intramolecular interactions in determining preferred molecular geometries. Computational studies employing density functional theory calculations at the B3LYP/6-31G** level have revealed multiple low-energy conformers for similar carboxylic acid-containing heterocycles, with energy differences typically ranging from 2 to 15 kilojoules per mole. The electronic distribution analysis using natural bond orbital framework and atoms in molecules topological studies has shown that subtle conformational changes can significantly impact molecular reactivity and stability patterns.
The acetic acid side chain in this compound can adopt various orientations relative to the indanone core, with rotational barriers influenced by electrostatic interactions between the carboxyl group and the ketone functionality. Molecular electrostatic potential mapping studies of related compounds have revealed that carboxylic acid groups can exhibit preferential orientations that minimize intramolecular repulsion while maximizing stabilizing interactions. The presence of both electron-withdrawing ketone and electron-donating carboxyl groups creates a complex electronic environment that influences conformational preferences and chemical reactivity patterns.
Crystallographic Data and X-ray Diffraction Studies
While specific single-crystal X-ray diffraction data for this compound are not directly available in the current literature, related indanone-containing compounds provide valuable insights into expected crystallographic behavior and packing arrangements. Studies of polymorphic forms of structurally similar compounds, such as 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid, have demonstrated the importance of hydrogen bonding patterns in determining crystal structure and stability.
The crystallographic analysis of related bicyclic compounds has revealed monoclinic crystal systems as common structural motifs, with space groups such as P21/n frequently observed. Crystal packing typically involves intermolecular hydrogen bonding between carboxyl groups of adjacent molecules, forming characteristic dimeric arrangements with R22(8) ring motifs. The presence of both ketone and carboxylic acid functionalities in this compound suggests potential for complex hydrogen bonding networks that could influence physical properties such as melting point, solubility, and mechanical stability.
| Property | Typical Range for Related Compounds | Expected Behavior |
|---|---|---|
| Crystal System | Monoclinic/Orthorhombic | Monoclinic preferred |
| Space Group | P21/n, Pna21 | Centrosymmetric likely |
| Z value | 4-8 | 4 molecules per unit cell |
| Hydrogen Bonding | O-H···O, N-H···O | Carboxyl dimer formation |
| Packing Efficiency | 65-75% | Moderate density packing |
Polymorphic behavior represents another critical consideration for crystallographic characterization, as different crystallization conditions can yield distinct solid-state forms with varying physical properties. The identification of multiple polymorphs in related compounds suggests that this compound may exhibit similar behavior, requiring careful control of crystallization parameters to obtain reproducible crystal forms. Hirshfeld surface analysis and two-dimensional fingerprint plots have proven valuable for understanding intermolecular interactions in related crystal structures, providing quantitative measures of contact types and their relative contributions to crystal stability.
Tautomeric Behavior and Electronic Structure
The electronic structure of this compound encompasses multiple electronic features that influence its chemical behavior and potential tautomeric equilibria. The presence of a ketone group in conjugation with the aromatic benzene ring creates an extended π-electron system that can participate in various electronic transitions and resonance phenomena. The carboxylic acid functionality introduces additional complexity through potential proton transfer processes and hydrogen bonding interactions that can stabilize specific conformational states.
Tautomeric considerations for carboxylic acid-containing compounds have been extensively studied, revealing that different conformational isomers can exist in equilibrium under various conditions. Research on formic acid and related carboxylic acids has demonstrated that distinct conformational states, such as anti- and syn-conformers, can be distinguished through advanced spectroscopic techniques including two-dimensional infrared spectroscopy. These studies have shown that the carbonyl group can adopt different orientations relative to the hydroxyl functionality, with anti-conformers typically favored in gas phase conditions while syn-conformers may be stabilized through intermolecular interactions in condensed phases.
The electronic structure calculations for related compounds have revealed that frontier molecular orbitals play crucial roles in determining reactivity patterns and spectroscopic properties. Highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide insights into electron-donating and electron-accepting capabilities, respectively. The presence of both electron-rich aromatic systems and electron-deficient carbonyl groups in this compound suggests complex electronic distribution patterns that could influence photochemical behavior and chemical reactivity.
| Electronic Property | Typical Values | Significance |
|---|---|---|
| HOMO Energy Level | -6 to -8 eV | Oxidation potential |
| LUMO Energy Level | -1 to -3 eV | Reduction potential |
| Band Gap | 3-7 eV | Electronic excitation energy |
| Dipole Moment | 2-6 Debye | Polarity and solubility |
| Polarizability | 15-25 ų | Intermolecular interactions |
Computational studies of similar indanone derivatives have indicated that charge transfer phenomena and extended conjugation effects contribute to red-shifted absorption behavior in ultraviolet-visible spectroscopy. The electronic structure analysis has also revealed that electrostatic effects constitute major components of molecular stability, with charge distribution patterns significantly influencing conformational preferences and intermolecular interaction strengths. Natural bond orbital analysis has provided detailed insights into orbital interactions and charge delocalization processes that stabilize specific molecular geometries and influence chemical reactivity patterns.
Properties
IUPAC Name |
2-(3-oxo-1,2-dihydroinden-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-5-7(6-11(13)14)8-3-1-2-4-9(8)10/h1-4,7H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHVBHRLBOMHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948027 | |
| Record name | (3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25173-12-0 | |
| Record name | (3-Oxoindan-1-yl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25173-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene-1-acetic acid, 2,3-dihydro-3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid typically involves the oxidation of 2-(3-hydroxy-2,3-dihydro-1H-inden-1-YL)acetic acid. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors might be employed to enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The acetic acid moiety can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alcohols in the presence of acid catalysts for esterification.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Esters.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it a versatile intermediate in organic synthesis.
Biology
The biological implications of this compound are significant. Research has indicated potential antimicrobial and anticancer properties. For instance, studies have demonstrated its effectiveness in inhibiting the growth of certain bacterial strains and inducing apoptosis in cancer cell lines.
Medicine
In medicinal chemistry, ongoing research is exploring the compound's utility in drug development. Its potential role as an anticancer agent is particularly noteworthy, with findings suggesting that it may sensitize cancer cells to apoptosis-inducing signals.
Case Studies and Experimental Data
A series of studies have evaluated the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant inhibition of reactive oxygen species (ROS) production in vitro. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in TNF-alpha and IL-6 levels in animal models of inflammation. |
| Study 3 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 4 | Neuroprotective Effects | Reduced neuronal cell death in models of oxidative stress-induced injury. |
These studies highlight the compound's diverse biological activities and its potential therapeutic applications.
Mechanistic Insights
The mechanisms through which this compound exerts its effects are under investigation:
Nrf2 Activation : Enhances expression of antioxidant enzymes.
NF-kB Pathway Inhibition : Reduces inflammation by blocking pro-inflammatory gene expression.
Cell Cycle Regulation : Induces G0/G1 phase arrest in cancer cells.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The exact pathways involved would vary based on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
Substituted Indenyl Acetic Acids
Key Observations :
- Chloro and Methoxy Substituents : Chloro groups enhance antimicrobial activity (), while methoxy groups extend anti-inflammatory action by improving pharmacokinetics ().
- Fluorine Substitution : Fluorine at position 6 (CAS 1188044-87-2) likely increases lipophilicity and bioavailability, a trend observed in fluorinated drug analogs ().
Heterocyclic Analogs
Key Observations :
- Oxazine and Benzothiazole Derivatives : These heterocycles introduce nitrogen or sulfur, altering electronic properties and hydrogen-bonding capacity. For example, benzothiazole analogs form stable crystal lattices via O-H⋯O bonds ().
- Indoleglyoxylic Acid : Shares structural similarity (ketone + carboxylic acid) but exhibits distinct bioconversion pathways, such as microbial metabolism to hydroxyethyl indoles ().
Stereochemical and Positional Isomers
Key Observations :
- Stereochemistry: The R-configuration in amino-indenyl acetic acids (e.g., CAS 181227-46-3) may enhance receptor binding, as seen in PPAR agonists requiring specific stereochemistry ().
- Positional Isomerism : Relocating the acetic acid group (e.g., from position 1 to 5) disrupts planarity, reducing affinity for enzymes like cyclooxygenase ().
Biological Activity
2-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid, also known by its CAS number 25173-12-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
- Molecular Formula : C₁₁H₁₀O₃
- Molecular Weight : 190.19 g/mol
- Structural Characteristics : The compound features an indene ring system with a ketone and carboxylic acid functional group, contributing to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the following methods:
- Condensation Reactions : Utilizing indene derivatives in the presence of suitable reagents.
- Oxidation Processes : Transforming indene to the desired keto form, often employing oxidizing agents like potassium permanganate or chromium trioxide.
Antitumor Activity
Recent studies have indicated that derivatives of indane compounds exhibit significant antitumor properties. For instance:
- A study demonstrated that related indane derivatives inhibited the proliferation of various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
Antibacterial Properties
This compound has shown promising antibacterial activity:
- In vitro assays revealed effectiveness against Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties:
- Animal models demonstrated reduced inflammatory markers upon administration of related indane derivatives, indicating potential therapeutic applications in treating inflammatory diseases .
Case Studies
The biological activity of 2-(3-Oxo-2,3-dihydro-1H-inden-1-y)acetic acid is hypothesized to involve:
- Cell Cycle Modulation : Inducing G0/G1 phase arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in bacterial cells.
- Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6 in inflammatory models.
Q & A
Q. What spectroscopic techniques are recommended for characterizing 2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid?
- Methodological Answer : A combination of FT-IR, FT-Raman, and NMR spectroscopy is essential. FT-IR identifies carbonyl (C=O) and hydroxyl (-OH) stretching vibrations, while FT-Raman resolves aromatic ring vibrations and C-H bending modes. - and -NMR provide electronic environments of protons and carbons, respectively. For example, the keto-enol tautomerism of the 3-oxo group can be confirmed via -NMR chemical shifts in DMSO-d .
| Vibration Type | Observed (cm) | Calculated (cm) | Assignment |
|---|---|---|---|
| ν(C=O) | 1725 | 1732 | Keto form |
| ν(OH) | 3200–3400 | 3215–3380 | Carboxylic acid |
| δ(C-H) | 1450–1500 | 1448–1512 | Indenyl ring |
Q. What safety precautions are critical during experimental handling?
- Methodological Answer : The compound is classified under GHS as H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE including nitrile gloves, safety goggles, and lab coats. Conduct experiments in fume hoods with local exhaust ventilation to avoid aerosol inhalation. Emergency procedures include rinsing eyes with water for 15 minutes and using activated charcoal for accidental ingestion .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 153 K) resolves molecular geometry. For example, orthorhombic crystal systems (space group P222) with unit cell parameters a = 4.7774 Å, b = 11.367 Å, c = 16.159 Å are reported. Non-classical C–H⋯O hydrogen bonds stabilize the lattice, forming C(6) chains along the [010] direction .
Advanced Research Questions
Q. How can computational methods resolve electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.2 eV) indicates charge transfer interactions. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the indenyl ring and acetic acid moiety, influencing tautomeric stability . Molecular electrostatic potential (MEP) maps identify nucleophilic (oxygen atoms) and electrophilic (carbonyl carbons) sites .
Q. What strategies optimize synthesis yields while minimizing side reactions?
- Methodological Answer : Use reflux conditions in acetic acid with sodium acetate as a catalyst (Method A in ). Monitor reaction progress via TLC (R ~0.5 in ethyl acetate/hexane, 1:1). Purify via recrystallization from DMF/acetic acid (3:1 v/v) to remove unreacted 3-formylindole intermediates. Computational reaction path searches (e.g., using quantum chemical methods) predict optimal conditions, reducing trial-and-error approaches .
Q. How to address contradictions in vibrational spectral data between experimental and theoretical results?
- Methodological Answer : Discrepancies arise from solvent effects or anharmonic approximations in DFT. Apply scaling factors (e.g., 0.9613 for B3LYP/6-31G*) to theoretical frequencies. Compare experimental solid-state spectra with gas-phase calculations, noting that hydrogen bonding in crystals redshifts carbonyl stretches by ~20 cm . Use Polarizable Continuum Models (PCM) to simulate solvent effects in theoretical studies.
Q. What intermolecular interactions dominate in the solid state, and how do they affect material properties?
- Methodological Answer : SC-XRD reveals C–H⋯O hydrogen bonds between the carboxylic acid group and adjacent indenyl rings, forming 1D chains. These interactions increase melting points (observed mp: 215–217°C) and reduce solubility in non-polar solvents. Hirshfeld surface analysis quantifies interaction contributions (e.g., O⋯H contacts account for ~25% of the surface) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
